molecular formula C8H17N3O B14391716 (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide CAS No. 87446-82-0

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide

Katalognummer: B14391716
CAS-Nummer: 87446-82-0
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: PSFNGDSFVWYMBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide is an organic compound with a unique structure that includes both amino and imino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide typically involves the reaction of isopropylamine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Isopropylamine+GlyoxalThis compound\text{Isopropylamine} + \text{Glyoxal} \rightarrow \text{this compound} Isopropylamine+Glyoxal→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A compound with similar functional groups used in organic synthesis.

    Aziridine: Another compound with an imino group, known for its applications in medicinal chemistry.

Uniqueness

What sets (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide apart is its unique combination of amino and imino groups, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

87446-82-0

Molekularformel

C8H17N3O

Molekulargewicht

171.24 g/mol

IUPAC-Name

2-amino-N-propan-2-yl-2-propan-2-yliminoacetamide

InChI

InChI=1S/C8H17N3O/c1-5(2)10-7(9)8(12)11-6(3)4/h5-6H,1-4H3,(H2,9,10)(H,11,12)

InChI-Schlüssel

PSFNGDSFVWYMBF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C(=NC(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.